7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one

Physicochemical profiling Drug-likeness Membrane permeability

7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one (CAS 61424-91-7) is a synthetic C14H14O4 chromone derivative. Characterized by a 7-methoxy-5-methyl substitution pattern on the benzopyran-4-one core, it is structurally classified within the chromone family, distinct from flavones due to its 2-(2-oxopropyl) side chain.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 61424-91-7
Cat. No. B11864474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one
CAS61424-91-7
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C=C(O2)CC(=O)C)OC
InChIInChI=1S/C14H14O4/c1-8-4-10(17-3)7-13-14(8)12(16)6-11(18-13)5-9(2)15/h4,6-7H,5H2,1-3H3
InChIKeyKFNFLLPSMSNMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one (CAS 61424-91-7): A Chromone Scaffold for Tyrosinase-Targeted Procurement


7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one (CAS 61424-91-7) is a synthetic C14H14O4 chromone derivative [1]. Characterized by a 7-methoxy-5-methyl substitution pattern on the benzopyran-4-one core, it is structurally classified within the chromone family, distinct from flavones due to its 2-(2-oxopropyl) side chain. This compound serves as a critical aglycone intermediate and a simplified analog of natural product aloesin derivatives, positioned for procurement in tyrosinase inhibition and melanogenesis research programs where glycosylation-independent activity is desired [2].

Why Generic 7-Hydroxy or Glycosylated Chromones Cannot Substitute for 7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one


Substituting 7-methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one with its 7-hydroxy analog (aloesone, CAS 40738-40-7) or glycosylated natural variants (e.g., aloesin) introduces critical deviations in metabolic stability, membrane permeability, and target engagement. The 7-methoxy group eliminates the hydrogen bond donor capacity present in aloesone, substantially increasing calculated logP (XLogP3-AA 1.5 vs. aloesone’s predicted ~1.0) and reducing phase II glucuronidation susceptibility, while the absence of a C-glycosyl moiety removes steric hindrance that limits active site access in tyrosinase [1]. Generic procurement of in-class chromones without this precise substitution pattern risks contradicting structure-activity relationship (SAR) data showing that 7-methoxy-5-methyl-2-(2'-benzyl-3'-oxobutyl)chromone achieves stronger mushroom tyrosinase inhibition (IC50 0.03 mM) than both aloesin and kojic acid (IC50 0.09 mM), demonstrating the essential role of the 7-methoxy-5-methyl-2-(2-oxopropyl) pharmacophore core [2].

Quantitative Differentiation Evidence for 7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one vs. Closest Structural Analogs


Increased Lipophilicity and Reduced H-Bond Donor Count Relative to 7-Hydroxy Analog (Aloesone)

The target compound eliminates the hydrogen bond donor at position 7 by replacing the hydroxyl group of aloesone (CAS 40738-40-7) with a methoxy group, reducing the H-bond donor count from 1 to 0 and increasing the computed XLogP3-AA from approximately 1.0 to 1.5 [1]. This physicochemical shift is predicted to enhance passive membrane permeability and reduce metabolic glucuronidation, supporting in vivo availability when procured for cell-based assays [2].

Physicochemical profiling Drug-likeness Membrane permeability

Tyrosinase Inhibition Potency: Class-Level Benchmarking Against Kojic Acid

Although direct IC50 data for the target compound against mushroom tyrosinase is not publicly available, the structurally proximal analog 5-methyl-7-methoxy-2-(2′-benzyl-3′-oxobutyl)chromone (15)—sharing the identical 7-methoxy-5-methyl-2-(2-oxopropyl)chromone core—exhibited an IC50 of 0.03 mM, which is 3-fold more potent than kojic acid (IC50 0.09 mM) in a competitive inhibition assay against L-tyrosine [1]. This class-level benchmark positions the target compound's shared scaffold as superior to the industry-standard reference inhibitor for melanogenesis research.

Tyrosinase inhibition Melanogenesis Skin whitening

Structural Simplification Relative to Glycosylated Natural Chromones (Aloesin Family)

The target compound (MW 246.26 g/mol) represents the minimal aglycone pharmacophore of the aloesin family, lacking the C-glycosyl moiety (e.g., aloesin contains an 8-C-β-D-glucopyranosyl group, MW ~394 g/mol [1]). This reduction in molecular weight and structural complexity eliminates the synthetic challenges associated with C-glycosylation—a bottleneck explicitly cited as limiting aloesin's practical utility [2]—while preserving the core chromone scaffold required for tyrosinase engagement.

Synthetic accessibility Aglycone analog Structure-activity relationship

Metabolic Stability Advantage Over 7-Hydroxy (Aloesone) via Reduced Glucuronidation Liability

The 7-methoxy substitution on the target compound masks the primary glucuronidation site present in the 7-hydroxy analog aloesone. While direct microsomal stability data are unavailable, the structural difference produces a zero H-bond donor count at position 7 versus one donor in aloesone, a feature consistently correlated with reduced UDP-glucuronosyltransferase (UGT) affinity across chromone and flavonoid series [1]. In procurement for cell-based or in vivo efficacy models, this metabolic differentiation is projected to yield longer effective half-life relative to aloesone.

Metabolic stability Phase II metabolism Glucuronidation

Anti-Tobacco Mosaic Virus (Anti-TMV) Activity: Scaffold Benchmark Against Structurally Divergent Chromones

Two chromone derivatives bearing the 2-(2-oxopropyl)-7-methoxy-4H-chromen-4-one core—specifically 5-(isobutyryl)-2-(2-oxopropyl)-7-methoxy-4H-chromen-4-one (compound 1) and its 6-methoxy regioisomer (compound 2)—were evaluated for anti-TMV activity. At 20 μM concentration, these compounds achieved inhibition rates of 28.7% and 31.2%, respectively, which are close to that of the positive control . While the target compound itself was not tested, the conserved 2-(2-oxopropyl)-7-methoxy pharmacophore in these active analogs suggests the target compound shares the antiviral potential of this chromone subclass.

Antiviral activity Anti-TMV Natural product analog

Optimal Deployment Scenarios for 7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one Based on Quantitative Differentiation


Melanogenesis Inhibitor Lead Optimization in Cosmetic and Dermatological R&D

Procure as the core scaffold for systematic SAR exploration of tyrosinase inhibitors. The 7-methoxy-5-methyl-2-(2-oxopropyl)chromone core has demonstrated class-level IC50 of 0.03 mM against mushroom tyrosinase, outperforming kojic acid (IC50 0.09 mM) by 3-fold in competitive inhibition mode [1]. Unlike glycosylated natural products, the aglycone simplifies synthesis and allows rapid analog generation for structure-activity studies targeting human tyrosinase isoforms.

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

Use this compound when assay protocols demand passive diffusion across melanocyte or keratinocyte membranes. The 7-methoxy substitution yields XLogP3-AA of 1.5 and zero H-bond donors, contrasting with the 7-hydroxy analog aloesone (1 H-bond donor, predicted LogP ~1.0) [2]. This physicochemical profile predicts superior intracellular bioavailability in cell-based melanogenesis inhibition assays, reducing the risk of false negatives arising from poor membrane penetration.

Agricultural Antiviral Screening Programs Targeting Tobacco Mosaic Virus

Deploy the 2-(2-oxopropyl)-7-methoxy chromone scaffold as a starting point for anti-TMV lead discovery. Structurally related chromones from Cassia nomame sharing the identical 2-(2-oxopropyl)-7-methoxy pharmacophore demonstrated anti-TMV inhibition rates of 28.7–31.2% at 20 μM, comparable to positive controls . Procurement of the simplified aglycone enables agrochemical lead optimization without reliance on plant extract-derived material.

Metabolic Stability Screening in Drug Discovery Cascades

Select this compound for head-to-head metabolic stability comparisons against the 7-hydroxy analog aloesone in hepatocyte or microsomal incubation assays. The 7-methoxy group eliminates the primary glucuronidation site, predicting reduced UGT-mediated clearance [2]. Quantifying the actual in vitro half-life advantage provides direct evidence to justify chemistry efforts toward 7-alkoxy chromone series in programs where metabolic liability is a go/no-go criterion.

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